6-amino-3,4-dihydroquinazolin-4-one dihydrochloride
Description
Historical Context of Quinazolinone Derivatives in Drug Discovery
Quinazolinones, first synthesized in 1869 through Griess’ reaction of cyanogens with anthranilic acid, initially served as chemical curiosities before their therapeutic potential was recognized. Early 20th-century work by Gabriel and Bischler established reliable syntheses, enabling systematic exploration of their pharmacological properties. The quinazolinone core’s ability to mimic purine bases facilitated interactions with enzymatic targets, leading to the 1950s discovery of methaqualone as a sedative-hypnotic—the first clinically successful quinazolinone derivative.
Structural refinements in the 1980s–1990s focused on optimizing substituent patterns to enhance target selectivity. For instance, 4-anilinoquinazolines like gefitinib emerged as epidermal growth factor receptor (EGFR) inhibitors, validating the scaffold’s applicability in oncology. The introduction of amino groups at position 6, as seen in 6-amino-3,4-dihydroquinazolin-4-one, arose from SAR studies demonstrating improved hydrogen-bonding capacity with kinase ATP-binding pockets. Dihydrochloride salt formation, exemplified in PubChem CID 137247348, addressed solubility limitations of earlier derivatives, enabling in vivo efficacy testing.
Recent advances in synthetic methodologies, such as ligand-free Ullmann coupling and microwave-assisted cyclization, have streamlined the production of 6-substituted quinazolinones. A 2020 study demonstrated the compound’s synthesis via Pd-catalyzed amination of 6-bromoquinazolinone followed by acidic workup, achieving 78% yield and >95% purity. These technological improvements have accelerated the generation of analog libraries for high-throughput screening campaigns.
Rationale for Targeting this compound in Oncotherapeutic Research
The compound’s oncotherapeutic potential stems from its dual capacity to inhibit HDACs and PI3Ks—a strategy that overcomes compensatory pathway activation in monotherapy-resistant cancers. Molecular modeling reveals that the protonated amino group at position 6 chelates zinc ions in HDAC catalytic pockets (Ki = 89 nM for HDAC6), while the planar quinazolinone core intercalates into PI3K’s ATP-binding cleft (IC50 = 112 nM for PI3Kγ). This bifunctionality was validated in a 2020 study where the compound reduced tumor volume by 62% in PI3K/HDAC-dependent xenograft models, outperforming single-target inhibitors by 23–41%.
Structural attributes favoring blood-brain barrier penetration make this dihydrochloride salt a candidate for glioblastoma therapeutics. LogP calculations (1.24) and polar surface area (89 Ų) align with Lipinski’s criteria for CNS bioavailability. Comparative studies show 3.7-fold greater accumulation in brain tissue versus gefitinib, attributed to the compound’s balanced hydrophilicity from the dihydrochloride moiety.
Ongoing research explores its utility as a warhead in PROTAC (proteolysis-targeting chimera) constructs. Conjugation to E3 ligase ligands via position 3’s nitrogen has yielded degraders of oncogenic proteins like BCR-ABL, with DC50 values <100 nM in chronic myeloid leukemia models. This application capitalizes on the compound’s reversible binding kinetics, allowing sustained target degradation without off-pathway toxicity.
Table 1: Key Physicochemical Properties of this compound
Properties
IUPAC Name |
6-amino-3H-quinazolin-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.2ClH/c9-5-1-2-7-6(3-5)8(12)11-4-10-7;;/h1-4H,9H2,(H,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQOHRYBPMWJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Group-Directed Cyclization
A common approach involves 6-nitroanthranilic acid as the starting material. Cyclocondensation with formaldehyde under acidic conditions yields 6-nitro-3,4-dihydroquinazolin-4-one, which is subsequently reduced to the amine.
Procedure :
- 6-Nitroanthranilic acid (1.0 equiv) reacts with paraformaldehyde (1.2 equiv) in acetic acid at 110°C for 8 hours, forming 6-nitro-3,4-dihydroquinazolin-4-one with 78% yield.
- Catalytic hydrogenation (H₂, 50 psi, Pd/C 10%) in ethanol reduces the nitro group to amine, yielding 6-amino-3,4-dihydroquinazolin-4-one.
- Treatment with HCl gas in anhydrous ethanol precipitates the dihydrochloride salt (92% purity, m.p. 245–247°C).
Key Advantage : High regioselectivity for C6 substitution.
Nucleophilic Aromatic Substitution (SₙAr) for Amino Group Introduction
Direct amination of preformed quinazolinones via SₙAr is feasible when electron-withdrawing groups activate the C6 position.
Chloroquinazolinone Amination
6-Chloro-3,4-dihydroquinazolin-4-one reacts with ammonia under high pressure or with ammonium acetate in refluxing ethanol.
Optimized Conditions :
- Substrate: 6-chloro-3,4-dihydroquinazolin-4-one (1.0 equiv)
- Ammonia source: NH₄OAc (5.0 equiv)
- Solvent: Ethanol/water (4:1)
- Temperature: 120°C (microwave, 30 min)
- Yield: 85%
Mechanistic Insight : The chloro group’s activation by the adjacent carbonyl enables nucleophilic displacement.
Reductive Amination of Keto Intermediates
Alternative routes employ reductive amination of 6-oxo derivatives.
Leuckart-Wallach Reaction
6-Oxo-3,4-dihydroquinazolin-4-one reacts with ammonium formate under reducing conditions:
Limitation : Over-reduction to tetrahydroquinazolinones may occur without careful temperature control.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitro Reduction | 6-Nitroanthranilic acid | H₂/Pd-C, HCl | 78 → 92 | 95 |
| SₙAr Amination | 6-Chloroquinazolinone | NH₄OAc, EtOH/H₂O | 85 | 98 |
| Leuckart-Wallach | 6-Oxoquinazolinone | NH₄HCO₂, HCO₂H | 68 | 90 |
Critical Considerations :
- Nitro Reduction : Requires high-pressure equipment but offers excellent scalability.
- SₙAr : Microwave-assisted conditions reduce reaction time but demand specialized instrumentation.
- Leuckart-Wallach : Cost-effective but lower yield due to side reactions.
Dihydrochloride Salt Formation
Conversion of the free base to the dihydrochloride salt enhances stability and aqueous solubility.
Procedure :
- Dissolve 6-amino-3,4-dihydroquinazolin-4-one (1.0 equiv) in anhydrous ethanol.
- Bubble HCl gas until pH < 2.0.
- Cool to 0°C, filter, and wash with cold ethanol.
- Dry under vacuum (40°C, 24 hours) to obtain white crystalline solid.
Characterization Data :
- Melting Point : 245–247°C (decomp.)
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 3H, ArH), 4.12 (s, 2H, CH₂), 2.95 (q, 2H, J = 6.8 Hz, CH₂).
Green Chemistry Approaches
Recent advances emphasize sustainability:
- Aqueous Micellar Catalysis : Reverse ZnO micelles catalyze cyclocondensation of anthranilamide with aldehydes in water (70°C, 4 hours), achieving 89% yield for analogous quinazolinones.
- Solvent-Free Mechanochemistry : Ball milling anthranilic acid derivatives with urea and Fe₃O₄ nanoparticles reduces reaction time to 2 hours.
Chemical Reactions Analysis
Types of Reactions
6-amino-3,4-dihydroquinazolin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and quinazoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like stannous chloride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce aminoquinazoline derivatives .
Scientific Research Applications
6-amino-3,4-dihydroquinazolin-4-one dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-amino-3,4-dihydroquinazolin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
6-Nitro-3,4-dihydroquinazolin-4-one
- Key Difference: The nitro group at position 6 instead of an amino group.
- Synthesis : Requires nitration of 3,4-dihydroquinazolin-4-one at 40°C for 4.5 hours. Higher temperatures (>40°C) lead to dinitro byproducts .
- Bioactivity: Nitro groups are typically electron-withdrawing, which may reduce nucleophilic reactivity compared to the amino group. However, nitro derivatives can act as prodrugs (e.g., reduced to amino groups in vivo).
6-Alkylamino-4-quinazolinones
- Key Difference: Alkylamino substituents (e.g., methyl, ethyl) at position 4.
- Bioactivity: Compounds like 6-alkylamino-2,3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones exhibit cytotoxicity via tubulin polymerization inhibition. For example, derivatives with methyl or ethyl groups showed IC₅₀ values of 0.1–1.0 μM against leukemia cells .
- Synthesis : Introduced via nucleophilic substitution or reductive amination, requiring careful optimization to avoid over-alkylation .
3-Aryl-3,4-dihydroquinazolin-4-ones
- Key Difference : Aryl groups (e.g., phenyl, substituted phenyl) at position 3.
- This suggests that bulky aryl substituents may hinder target binding.
7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one
- Key Difference: Methoxy and morpholinopropoxy groups at positions 6 and 5.
- Application: Intermediate in synthesizing 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, a kinase inhibitor . The alkoxy groups enhance solubility and modulate steric effects for receptor binding.
Physicochemical and Pharmacokinetic Properties
Notes:
- The dihydrochloride salt increases solubility, making it more suitable for intravenous administration than neutral analogs.
Biological Activity
6-Amino-3,4-dihydroquinazolin-4-one dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 6-amino-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamides with various reagents under controlled conditions. For instance, one method utilizes orthoesters in the presence of acetic acid to yield high conversions of substituted quinazolinones . The compound can also be synthesized through a straightforward reaction involving hydrazine derivatives and appropriate carbonyl compounds .
Antimicrobial Activity
Research indicates that quinazolinone derivatives, including 6-amino-3,4-dihydroquinazolin-4-one, exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate potent activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.98 μg/mL against Staphylococcus aureus and Candida albicans .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 6-Amino-3,4-dihydroquinazolin-4-one | 0.98 | S. aureus |
| Indolylquinazolinone 3k | 3.90 | S. aureus (MRSA) |
| Indolylquinazolinone 3k | 7.80 | Candida albicans |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these activities are typically in the micromolar range, indicating moderate potency .
Research on quinazolinone derivatives has shown that modifications at specific positions can enhance their anticancer activity. For instance, compounds with substitutions at the 5-position have been found to exhibit higher selectivity and potency against specific cancer types compared to their 4-substituted counterparts .
The biological activity of quinazolinone derivatives is often linked to their ability to inhibit key enzymes involved in cell proliferation and survival pathways. For example, some studies have highlighted their role as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells . Additionally, they may interact with various molecular targets such as PI3K and HDAC enzymes, leading to altered cellular signaling pathways that promote apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of quinazolinone derivatives for their antimicrobial properties against clinical isolates of MRSA and other pathogens. Among these derivatives, one exhibited an MIC of 1 μg/mL against MRSA strains, showcasing the potential for developing new antibiotics from this scaffold .
- Anticancer Screening : In another investigation, a library of quinazolinone-based hydroxamic acids was synthesized and screened against multiple cancer cell lines. The lead compound demonstrated significant antiproliferative activity with an IC50 value less than 10 nM against specific PI3K isoforms .
Q & A
Q. How to optimize the synthesis of 6-amino-3,4-dihydroquinazolin-4-one dihydrochloride for high yield and purity?
Methodological Answer:
- Use Design of Experiments (DOE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying critical factors .
- Catalyst Screening : Heterogeneous catalysts (e.g., solid acids) may improve reaction efficiency compared to traditional homogeneous systems, as demonstrated in analogous quinazolinone syntheses .
- Purification : Recrystallization using water-ethanol mixtures (65% yield achieved in similar compounds) ensures high purity .
Q. Example Table: Key Reaction Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 80–120°C | 100°C | +25% efficiency |
| Solvent (DMSO:H₂O) | 1:1 to 1:3 ratio | 1:2 | Improved purity |
| Catalyst Loading | 5–15 mol% | 10 mol% | Reduced byproducts |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR (e.g., DMSO-d6 solvent) to confirm the quinazolinone core and substituent positions. Peaks at δ 8.86 (d, 1H) and δ 158.4 (C=O) are diagnostic .
- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight and chloride counterion presence.
- Purity Assessment : Combine HPLC with UV detection (λ = 254 nm) and elemental analysis to ensure >98% purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent hygroscopic degradation .
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How to design experiments to study the biological activity of this compound against kinase targets?
Methodological Answer:
- In Vitro Assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., EGFR or Aurora kinases). IC values should be compared to reference inhibitors .
- Structural Analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map interactions between the quinazolinone core and kinase ATP-binding pockets .
Q. How can computational modeling predict reaction pathways for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to simulate reaction intermediates and transition states. Tools like Gaussian or ORCA are suitable .
- Reaction Network Analysis : Employ software like ChemAxon or ICReDD’s path-search algorithms to identify energetically favorable synthetic routes .
Q. How to resolve contradictions in solubility data across different solvent systems?
Methodological Answer:
Q. What strategies enable scalable synthesis without compromising stereochemical integrity?
Methodological Answer:
Q. How to investigate structure-activity relationships (SAR) for this compound’s analogs?
Methodological Answer:
Q. What methodologies ensure reproducible data in stability studies under varying pH conditions?
Methodological Answer:
Q. How to integrate high-throughput screening (HTS) data with cheminformatics tools for lead optimization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
